molecular formula C25H27N3O6S B2427625 ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878056-86-1

ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2427625
M. Wt: 497.57
InChI Key: ALTJGRVVJBTNAU-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains an ethyl ester group, a sulfonyl group, an acetamido group, and an indole group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the reaction of an appropriate indole derivative with a sulfonyl chloride to introduce the sulfonyl group, followed by further functionalization to introduce the acetamido and ethyl ester groups.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and sulfonyl groups are likely to contribute to the compound’s aromaticity, while the acetamido and ethyl ester groups could participate in hydrogen bonding and other intermolecular interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. However, the presence of the sulfonyl, acetamido, and ethyl ester groups suggests that it could participate in a variety of reactions, including nucleophilic substitutions, condensations, and hydrolysis reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity.


Scientific Research Applications

Stereoselective Synthesis

A study by Indumathi, Kumar, and Perumal (2007) in Tetrahedron demonstrates a stereoselective synthesis method involving a four-component tandem reaction that facilitates access to highly functionalized compounds, similar in complexity to the target compound, showcasing the synthetic versatility of related molecular frameworks (Indumathi, Kumar, & Perumal, 2007).

Molecular Docking Studies

El-Azab et al. (2016) conducted FT-IR, FT-Raman, and molecular docking studies on a closely related compound, highlighting the importance of such compounds in molecular interaction analysis and potential pharmaceutical applications. The study emphasizes the molecule's stability, charge delocalization, and potential for inhibitory activity against specific targets (El-Azab et al., 2016).

Asymmetric Synthesis for Alkaloid Building Blocks

Research by Hirai, Terada, Yamazaki, and Momose (1992) in the Journal of The Chemical Society-perkin Transactions 1 explores the asymmetric intramolecular Michael reaction to create chiral building blocks for alkaloid synthesis, indicating the utility of such compounds in the synthesis of complex organic molecules (Hirai et al., 1992).

Antifolate Synthesis

A study by Gangjee et al. (2007) in the Journal of Medicinal Chemistry presents the synthesis of classical and nonclassical compounds as potential dihydrofolate reductase inhibitors, showcasing the therapeutic potential of similar compounds in medicinal chemistry (Gangjee et al., 2007).

Greener Synthesis Methods

Sweeney, Gurry, Keane, and Aldabbagh (2017) in Tetrahedron Letters describe an environmentally-friendly synthesis of ring-fused benzimidazoles using hydrogen peroxide in ethyl acetate, highlighting sustainable approaches in the synthesis of complex organic compounds (Sweeney et al., 2017).

Safety And Hazards

Without specific information on this compound, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound has therapeutic potential, materials science if it has interesting physical properties, or synthetic chemistry if its synthesis presents interesting challenges.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies on this particular compound would be needed.


properties

IUPAC Name

ethyl 2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-2-34-25(31)18-9-3-5-11-20(18)26-23(29)17-35(32,33)22-15-28(21-12-6-4-10-19(21)22)16-24(30)27-13-7-8-14-27/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTJGRVVJBTNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

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